1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
説明
1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a thiophen-3-yl group at position 6 and a methylene-linked 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moiety at position 2.
特性
IUPAC Name |
1-methyl-6-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-22-15(24)5-3-12(20-22)16(25)17-8-14-19-18-13-4-2-11(21-23(13)14)10-6-7-26-9-10/h2-7,9H,8H2,1H3,(H,17,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJDTJGZWUDACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and interactions with various biological targets.
Structural Characteristics
The compound features a unique structure that combines several bioactive motifs:
- Dihydropyridazine core : Known for its versatility in medicinal chemistry.
- Triazolo-pyridazine moiety : Implicated in various biological interactions.
- Carboxamide group : Enhances solubility and bioavailability.
Anticancer Properties
Research indicates that compounds similar to the one exhibit significant anticancer activity. For instance, studies on related [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that the compound may also possess similar anticancer properties due to its structural similarities and functional groups .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Kinases : Like c-Met kinase, which is crucial for tumor growth and metastasis.
- Induction of Apoptosis : Through mechanisms such as cell cycle arrest and activation of apoptotic pathways, as evidenced by studies using Annexin V-FITC/PI staining .
- Docking Studies : Computational studies suggest favorable interactions with key enzymes involved in cancer progression .
Case Studies
Recent studies have focused on the synthesis and evaluation of similar compounds:
- A study highlighted the synthesis of triazole derivatives showing cytotoxicity against human cancer cell lines such as MCF-7 and HeLa, with IC50 values ranging from 0.49 to 48.0 μM .
- Another investigation into mercapto-substituted triazoles demonstrated their potential as chemotherapeutic agents due to their anti-inflammatory and anticancer activities .
類似化合物との比較
Substituent Variations in Triazolopyridazine Derivatives
The triazolopyridazine scaffold is common in medicinal chemistry. Key variations among analogs include:
- Thiophen-3-yl vs. Methoxyphenyl : The target compound’s thiophene substituent introduces sulfur-based π-π stacking and enhanced lipophilicity compared to the 4-methoxyphenyl group in 2-[[3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6) .
- Carboxamide vs. Ethanamine Linkage : The methyl-oxo-dihydropyridazine carboxamide in the target compound may improve target binding via hydrogen bonding, whereas the ethanamine group in the methoxyphenyl analog increases hydrophilicity.
Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C17H14N6O2S | 374.40 | Thiophen-3-yl, carboxamide | 2.1 |
| 2-[[3-(4-Methoxyphenyl)-... (CAS 1204296-37-6) | C14H15N5O2 | 285.30 | 4-Methoxyphenyl, ethanamine | 1.4 |
| Hypothetical Phenyl Derivative | C14H12N6O | 280.28 | Phenyl, carboxamide | 1.8 |
*LogP values estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
